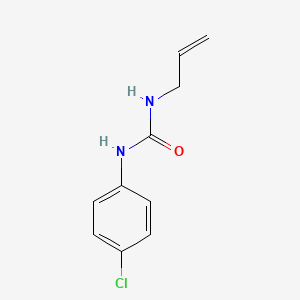

1-Allyl-3-(4-chlorophenyl)urea

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-prop-2-enylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOORKMHZKVPBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364541 | |

| Record name | ST040287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37919-93-0 | |

| Record name | ST040287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ALLYL-3-(4-CHLOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1 Allyl 3 4 Chlorophenyl Urea

Traditional Synthetic Routes to Substituted Ureas

The synthesis of substituted ureas is a cornerstone of organic chemistry, with several reliable methods having been developed over the years. These approaches are fundamental to producing a wide array of urea-containing compounds, including 1-Allyl-3-(4-chlorophenyl)urea.

Nucleophilic Addition Reactions of Amines with Isocyanates

The most direct and widely employed method for synthesizing unsymmetrical ureas is the nucleophilic addition of an amine to an isocyanate. wikipedia.orgcommonorganicchemistry.com This reaction is highly efficient and typically proceeds under mild conditions, often at room temperature in a suitable solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), without the need for a base. commonorganicchemistry.com

For the specific synthesis of this compound, the reaction involves the direct coupling of allylamine (B125299) with 4-chlorophenyl isocyanate. The nitrogen atom of the allylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This forms a stable carbon-nitrogen bond and yields the final urea (B33335) product. This method has been successfully used to create a variety of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, highlighting its robustness for generating this class of compounds. nih.gov

General Reaction Scheme:

R-NH₂ (Amine) + R'-N=C=O (Isocyanate) → R-NH-C(O)-NH-R' (Substituted Urea)

Modified Condensation and Coupling Approaches

Beyond the direct isocyanate-amine reaction, several other methods have been developed, often to avoid the use of hazardous reagents like phosgene (B1210022) and isocyanates. wikipedia.org

Phosgene and Phosgene Equivalents: Historically, the reaction of amines with phosgene (COCl₂) was a primary method for generating isocyanates in situ, which would then react with another amine to form the urea. wikipedia.orgnih.gov Due to the extreme toxicity of phosgene gas, safer solid substitutes like triphosgene (B27547) have been adopted. commonorganicchemistry.comasianpubs.org Another widely used and safer alternative is N,N'-Carbonyldiimidazole (CDI), a crystalline solid that activates the amine for subsequent reaction without producing chlorinated byproducts. commonorganicchemistry.comnih.gov

Rearrangement Reactions: Classic organic reactions such as the Hofmann, Curtius, and Lossen rearrangements provide pathways to generate isocyanate intermediates from amides, acyl azides, or hydroxamic acids, respectively. nih.govrsc.orgorganic-chemistry.org These in situ generated isocyanates can then be trapped by an amine to afford the desired urea derivative.

Carbonylation Reactions: Modern catalytic methods allow for the synthesis of ureas through carbonylation. For instance, the palladium-catalyzed carbonylation of aromatic and aliphatic azides in the presence of an amine provides a route to unsymmetrical ureas, with nitrogen gas as the only byproduct. organic-chemistry.org

Synthesis of this compound Derivatives and Analogs

The core structure of this compound serves as a scaffold that can be chemically modified to explore structure-activity relationships for various applications. This involves diversifying the substituents on both the allyl and the aryl portions of the molecule.

Introduction of Allyl and Substituted Aryl Moieties

The synthesis of the parent compound, this compound, is achieved by the reaction between two key building blocks: allylamine and 4-chlorophenyl isocyanate. nih.gov The commercial availability of these precursors makes this a straightforward and common synthetic procedure in laboratory settings.

| Reactant 1 | Reactant 2 | Product |

| Allylamine | 4-chlorophenyl isocyanate | This compound |

Structural Diversification through Alkyl, Aryl, and Heterocyclic Substitutions

Researchers have created extensive libraries of analogs by modifying the core structure. This diversification is crucial for developing compounds with fine-tuned properties.

Substitution on the Alkyl Moiety: The allyl group can be replaced with a wide range of other aliphatic and aromatic groups. For example, a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs were synthesized by coupling various substituted phenethylamines with 4-chlorophenyl isocyanate. nih.gov This demonstrates the flexibility of the synthetic route in accommodating different substituents at the N-1 position of the urea.

The table below summarizes findings from the synthesis of various substituted urea derivatives based on a similar scaffold.

| N-1 Substituent (R¹) | N-3 Substituent (R²) | Resulting Compound Class | Reference |

| Phenethyl | 4-chlorophenyl | 3-(4-chlorophenyl)-1-(phenethyl)urea Analogs | nih.gov |

| p-aryl | 3-aryl-4-chlorophenyl | 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea Derivatives | researchgate.net |

| Pyridyl Amide | Various Aryl groups | Diaryl Urea Analogs of Sorafenib | asianpubs.org |

Conversion Strategies: From Urea to Thiourea (B124793) Analogs

The conversion of a urea to its corresponding thiourea analog involves the replacement of the carbonyl oxygen atom with a sulfur atom (a thionation reaction). This transformation is significant as it can dramatically alter the biological and chemical properties of the molecule.

The most common and effective method for this conversion is the use of a thionating agent, with Lawesson's reagent being a prominent example. bibliotekanauki.pl The reaction mechanism involves the reagent decomposing upon heating to form a reactive species that attacks the electrophilic carbonyl carbon of the urea. This leads to the formation of a four-membered ring transition state, which subsequently rearranges to yield the thiourea product. bibliotekanauki.pl

Another reagent used for this purpose is phosphorus pentasulfide (P₄S₁₀). The efficiency of the thionation reaction can be influenced by factors such as reaction time, temperature, and the ratio of reactants. bibliotekanauki.pl Studies on the synthesis of thiourea from urea have shown that optimal yields can be achieved by carefully controlling these conditions. bibliotekanauki.pl

Alternatively, thiourea analogs can be synthesized directly by reacting an amine with an isothiocyanate, paralleling the primary synthesis of ureas. organic-chemistry.org

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize the development of energy-efficient, waste-minimizing, and environmentally benign processes. In the context of synthesizing this compound and related substituted ureas, several advanced techniques have emerged that align with these principles. These methods not only offer improvements in reaction times and yields but also reduce the reliance on volatile and toxic organic solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, from hours to mere minutes, and improved product yields. chemistryviews.org The synthesis of monosubstituted ureas, for instance, can be achieved rapidly by reacting amines with potassium cyanate (B1221674) in water under microwave irradiation at elevated temperatures. chemistryviews.org This method is noted for its compatibility with a wide range of functional groups. chemistryviews.org

The primary advantages of microwave-assisted synthesis include:

Rapid Reaction Rates: Localized superheating of the solvent and reactants significantly shortens the time required for reaction completion. nih.gov

Higher Yields: The fast heating can minimize the formation of side products, leading to cleaner reactions and higher yields. mdpi.com

Energy Efficiency: Microwaves heat the reaction vessel's contents directly, which is more energy-efficient than conventional heating methods that heat the vessel from the outside.

Enhanced Chemoselectivity: In some cases, microwave irradiation can selectively promote a desired reaction pathway over others. nih.gov

| Product Type | Reaction | Conditions (Microwave) | Time (Microwave) | Yield (Microwave) | Time (Conventional) | Yield (Conventional) | Reference |

|---|---|---|---|---|---|---|---|

| Monosubstituted Ureas | Amine + KOCN | 120 °C, H₂O | 15 min | Good to Excellent | Not specified | Lower/Harsh Conditions | chemistryviews.org |

| 1,2,4-Triazole Acetamides | Coupling Reaction | 50 °C | 5 min | 43-99% | Not specified | Not specified | nih.gov |

| Piperazine Urea Derivatives | Isocyanate + Amine | Not specified | Shorter Time | Excellent | Longer Time | Not specified | scipublications.com |

| Biphenyl-4-carboxamides | Hydrazonopropanals + Acetoacetanilide | 40 °C, 1,4-Dioxane | 3 min | 65% | 2 hours | 50% | nih.gov |

Ultrasound-Assisted Synthesis

The application of ultrasonic irradiation in chemical synthesis, often referred to as sonochemistry, provides another green alternative to conventional methods. Ultrasound enhances chemical reactivity through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. mdpi.com

Key benefits of ultrasound-assisted synthesis include:

Reduced Reaction Times: Sonication can drastically shorten reaction times, often from hours to minutes. mdpi.comnih.gov

Milder Conditions: Reactions can often be conducted at lower temperatures, preserving thermally sensitive functional groups. nih.gov

Improved Yields: The enhanced reactivity and efficiency can lead to higher product yields. nih.govnih.gov

Green Solvents: This technique is highly compatible with environmentally benign solvents like water or ethanol-water mixtures. nih.govmdpi.com

| Product Type | Reactants | Solvent | Time (Ultrasound) | Yield (Ultrasound) | Time (Conventional) | Yield (Conventional) | Reference |

|---|---|---|---|---|---|---|---|

| Isoxazoline Sulfonamides | Aldehydes, Hydroxylamine | H₂O | 15-20 min | Good to Excellent | 6-10 hours | Lower | nih.gov |

| Dihydropyrimidin-(thio)ones | Aldehyde, 1,3-dicarbonyl, (thio)urea | EtOH | Shorter | Higher | Longer | Lower | nih.gov |

| 1,2,4-Triazole Acetamides | Triazole + Bromoacetamides | DCM | 40-80 min | 75-89% | 16-26 hours | 60-75% | mdpi.com |

| Dihydroquinolines | Multi-component reaction | H₂O | Not specified | 90-97% | Not specified | Not specified | mdpi.com |

Application of Deep Eutectic Solvents as Reaction Media

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents. mdpi.com A DES is a mixture of two or more components, typically a hydrogen bond acceptor (like a quaternary ammonium (B1175870) salt) and a hydrogen bond donor (like urea or a carboxylic acid), which, when mixed in a specific molar ratio, exhibit a significant depression in freezing point compared to the individual components. wikipedia.orgacs.org For example, a mixture of choline (B1196258) chloride and urea in a 1:2 molar ratio is liquid at room temperature, despite both components being solids. wikipedia.org

DESs offer several advantages as reaction media:

Green Profile: They are often biodegradable, non-toxic, have low vapor pressure, and are prepared from inexpensive, readily available starting materials. mdpi.com

Tunability: Their physical and chemical properties can be fine-tuned by changing the components and their molar ratios. wikipedia.orgnih.gov

Catalytic Activity: In some reactions, the DES can act not only as the solvent but also as a catalyst. mdpi.com

The use of a choline chloride/urea DES has been reported as a promising medium for the synthesis of poly(hydroxyurethane)s, where it functions as both a green solvent and a catalyst. mdpi.com This indicates their potential applicability for the synthesis of ureas like this compound, providing a more sustainable reaction environment compared to traditional volatile organic solvents.

| Type | Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Example Name | Reference |

|---|---|---|---|---|

| Type III | Choline Chloride | Urea | Reline | wikipedia.orgnih.gov |

| Type III | Choline Chloride | Ethylene Glycol | Ethaline | acs.org |

| Type III | Choline Chloride | Guanidine | - | nih.govacs.org |

| Type III | Choline Chloride | Glycerol | Glyceline | acs.org |

Transition Metal-Catalyzed Methods for Derivatization

While the primary synthesis of this compound is straightforward, its further functionalization can be achieved using transition metal catalysis. The urea moiety can act as a directing group in C-H activation reactions, enabling site-specific modifications of the molecule. researchgate.net This strategy is a powerful tool for creating diverse molecular architectures from a common precursor.

Palladium-catalyzed reactions, for example, have been developed where N-arylureas serve as effective ligands, outperforming traditional phosphine (B1218219) ligands in certain transformations like the heteroannulation of o-bromoanilines. nih.gov Research has shown that ureas can coordinate directly to the metal center, influencing its reactivity. nih.govnih.gov While many complexes involve coordination through the urea oxygen, evidence also exists for monodentate N-bound urea complexes, which can be advantageous in reactions involving sterically demanding substrates. nih.gov These catalytic methods open pathways to derivatize the chlorophenyl ring of this compound, allowing for the introduction of new functional groups and the synthesis of more complex analogues.

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound is most commonly achieved through the reaction of allylamine with 4-chlorophenyl isocyanate. commonorganicchemistry.com This reaction proceeds via a well-established nucleophilic addition mechanism. researchgate.netresearchgate.net

The key steps of the mechanism are as follows:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the highly nucleophilic allylamine attacking the electrophilic carbon atom of the isocyanate group (-N=C=O) in 4-chlorophenyl isocyanate. researchgate.netnih.gov

Formation of a Zwitterionic Intermediate: This attack leads to the formation of a transient, unstable zwitterionic intermediate. In this intermediate, the nitrogen from the allylamine bears a positive charge, and the oxygen of the former carbonyl group carries a negative charge.

Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs from the positively charged nitrogen atom to the negatively charged oxygen atom.

Product Formation: This proton transfer results in the formation of the stable, neutral urea product, this compound.

The reaction is typically very fast and exothermic, and it does not require a catalyst. commonorganicchemistry.com The high reactivity between an amine and an isocyanate makes this a highly efficient and widely used method for forming urea linkages. researchgate.netmdpi.com

Molecular Structure, Conformation, and Spectroscopic Interpretations in Research

Theoretical Investigations of 1-Allyl-3-(4-chlorophenyl)urea Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method to predict the ground state geometry of molecules with a high degree of accuracy. For urea (B33335) derivatives, DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), have been shown to provide reliable geometric parameters.

In the case of this compound, a DFT optimization would likely reveal a planar or near-planar urea core due to the delocalization of nitrogen lone pairs into the carbonyl group. The bond lengths and angles would be influenced by the electronic effects of the allyl and 4-chlorophenyl substituents. For instance, the C-N bonds of the urea moiety are expected to have a partial double bond character, being shorter than a typical C-N single bond but longer than a C=N double bond. The presence of the electron-withdrawing chlorine atom on the phenyl ring would subtly influence the electron density distribution across the molecule.

Table 1: Predicted Geometric Parameters for the Urea Moiety in an N-Aryl Urea Derivative (Representative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.23 - 1.25 | |

| C-N (Aryl) | 1.36 - 1.38 | |

| C-N (Alkyl) | 1.37 - 1.39 | |

| O=C-N | ||

| C-N-C |

Note: This table presents typical data for N-aryl urea derivatives from DFT calculations and serves as an estimation for this compound.

The presence of rotatable single bonds in this compound, specifically the C-N bonds and the bonds within the allyl group, gives rise to different spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Studies on similar N-alkyl-N'-aryl ureas have shown that the relative orientation of the substituents on the urea nitrogens is crucial. researchgate.netnih.gov Typically, four main conformations are considered for the urea backbone: trans-trans, trans-cis, cis-trans, and cis-cis, referring to the orientation of the substituents relative to the carbonyl group. For N-alkyl-N'-aryl ureas, the trans-trans and cis-trans conformations are often found to be the most stable. researchgate.netnih.gov

Electronic Structure Analysis and Quantum Chemical Descriptors

The arrangement of electrons in molecular orbitals and the resulting charge distribution are key to understanding a molecule's reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, likely the urea and the 4-chlorophenyl moieties, while the LUMO would be distributed over the electron-accepting regions. The presence of the π-system in the allyl and phenyl groups will influence the energies of these orbitals.

Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gap for a Substituted Phenyl Urea Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.0 to -7.0 |

| ELUMO | -1.0 to -2.0 |

| ΔE (HOMO-LUMO Gap) | 4.0 to 5.0 |

Note: This table provides a typical range of values for substituted phenyl urea derivatives based on DFT calculations and serves as an estimate for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net The hydrogen atoms of the N-H groups would exhibit a positive potential, making them potential hydrogen bond donors. The π-system of the allyl group and the phenyl ring will also influence the MEP, with the chlorine atom likely creating a region of slightly more positive potential on the adjacent carbon atom of the ring.

Quantum chemical calculations can provide a set of descriptors that quantify the global and local reactivity of a molecule.

Global Descriptors: These parameters describe the reactivity of the molecule as a whole.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is related to the HOMO-LUMO gap (η ≈ ΔE/2). A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule is more reactive.

Local Descriptors: These descriptors indicate the reactivity of specific atomic sites within the molecule.

Fukui Functions (f(r)): The Fukui function is a key local reactivity descriptor derived from DFT. faccts.dejoaquinbarroso.com It identifies which atoms in a molecule are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). For this compound, the Fukui functions would likely indicate that the carbonyl oxygen and the nitrogen atoms are susceptible to electrophilic attack, while the carbon atoms of the allyl and phenyl groups could be sites for nucleophilic attack, depending on the specific reaction conditions.

Table 3: Definitions of Global Reactivity Descriptors

| Descriptor | Formula |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 |

| Chemical Softness (S) | S = 1/η |

These theoretical insights, though inferred from related structures, provide a comprehensive picture of the fundamental chemical nature of this compound, paving the way for a more directed experimental investigation of its properties and applications.

Intramolecular Bonding and Non-Covalent Interactions within the Urea Scaffold

The urea functional group is a well-known participant in hydrogen bonding, both intramolecularly and intermolecularly. In the case of this compound, intramolecular hydrogen bonds are plausible and would contribute significantly to the molecule's conformational stability. These interactions typically occur between the N-H protons of the urea bridge and the carbonyl oxygen or, in certain conformations, with the π-system of the phenyl ring or the allyl group's double bond.

Studies on similar phenylurea derivatives have demonstrated the importance of such non-covalent interactions. For instance, in related structures, the planarity of the molecule can be influenced by intramolecular hydrogen bonds, which in turn affects the electronic properties of the compound. Natural Bond Orbital (NBO) analysis, a common theoretical method, is often employed to quantify these interactions. NBO analysis can reveal hyperconjugative effects, where electron density is delocalized from a filled bonding orbital to an adjacent empty anti-bonding orbital. For this compound, significant delocalization is expected between the nitrogen lone pairs and the carbonyl π* anti-bonding orbital, as well as between the phenyl ring's π orbitals and the adjacent C-N and C=O bonds. These interactions contribute to the partial double bond character of the C-N bonds within the urea moiety.

Weak C-H···O and C-H···π interactions are also expected to play a role in stabilizing the preferred conformation. The allyl group's protons and the phenyl ring's protons can interact with the carbonyl oxygen or the aromatic π-cloud, respectively.

Vibrational Spectroscopy Interpretations: Correlating Theoretical and Experimental Data

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful tool for probing the structural characteristics of molecules. By correlating experimentally observed vibrational frequencies with those calculated using theoretical methods like Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved.

For this compound, the vibrational spectrum would be rich and complex, with characteristic bands arising from the urea core, the allyl group, and the 4-chlorophenyl ring. DFT calculations, typically using a functional like B3LYP with a suitable basis set, would be instrumental in predicting these frequencies. It is standard practice to scale the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational model, thereby improving the agreement with experimental data.

Table 1: Illustrative Theoretical Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description of Motion |

| N-H Stretching | 3300 - 3500 | Symmetric and asymmetric stretching of the N-H bonds in the urea group. The position is sensitive to hydrogen bonding. |

| C-H Stretching (Aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the chlorophenyl ring. |

| C-H Stretching (Allyl) | 3000 - 3100 | Stretching vibrations of the vinylic and aliphatic C-H bonds in the allyl group. |

| C=O Stretching (Urea I) | 1630 - 1680 | Primarily the stretching of the carbonyl bond. Its frequency is highly dependent on hydrogen bonding and conjugation. |

| N-H Bending (Urea II) | 1550 - 1620 | A coupled mode involving N-H bending and C-N stretching. |

| C=C Stretching (Allyl) | 1640 - 1680 | Stretching of the carbon-carbon double bond in the allyl group. |

| C-N Stretching (Urea III) | 1400 - 1450 | A coupled mode involving C-N stretching and N-H bending. |

| C-Cl Stretching | 1000 - 1100 | Stretching vibration of the carbon-chlorine bond on the phenyl ring. |

This table is illustrative and based on typical values for similar functional groups. Actual values for this compound would require specific experimental or computational studies.

The correlation between theoretical and experimental spectra is not only about matching frequencies but also about comparing intensities. Potential Energy Distribution (PED) analysis, derived from computational results, provides a quantitative breakdown of how much each internal coordinate (like a bond stretch or angle bend) contributes to a given normal mode of vibration. This is crucial for an unambiguous assignment of complex vibrational bands that arise from the coupling of multiple motions.

Computational and in Silico Research Applications of 1 Allyl 3 4 Chlorophenyl Urea

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode of a ligand to the active site of a protein.

Prediction of Binding Modes with Biological Macromolecules

While specific molecular docking studies for 1-Allyl-3-(4-chlorophenyl)urea are not extensively documented in publicly available literature, the binding modes of analogous phenylurea compounds have been investigated, providing a predictive framework. For instance, studies on urea-substituted 2,4-diamino-pyrimidines as antimalarial agents have utilized molecular modeling to predict their binding within the ATP binding site of Plasmodium berghei calcium-dependent protein kinase 1 (PbCDPK1) uni.lu.

In these models, the urea (B33335) moiety is consistently predicted to be a key interaction point. The urea groups are often shown to form hydrogen bonds with acidic residues, such as glutamate, near the entrance of the binding site uni.lu. Based on these analogous structures, it can be predicted that this compound would orient its urea core to interact with polar residues in a target protein's active site. The 4-chlorophenyl group would likely occupy a hydrophobic pocket, while the flexible allyl group could adopt various conformations to fit within the binding cavity.

Elucidation of Key Interaction Motifs (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The structural components of this compound suggest several key interaction motifs that would be elucidated through molecular docking.

Hydrogen Bonding: The urea group is a primary site for hydrogen bonding, with the two N-H groups acting as hydrogen bond donors and the carbonyl oxygen (C=O) serving as a hydrogen bond acceptor. In predicted binding modes of similar urea derivatives, the urea functionality often forms bidentate (two-point) or single hydrogen bonds with protein residues like glutamic acid uni.lu. These interactions are critical for anchoring the ligand within the binding site. Studies on other complex urea systems also highlight the prevalence of N-H⋯O=C hydrogen bonds researchgate.net.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics simulations provide a detailed view of the time-dependent behavior of a molecular system, offering insights into conformational changes and the stability of ligand-protein complexes.

Conformational Dynamics of this compound in Solvated Environments

For this compound in a solvated (e.g., aqueous) environment, MD simulations would reveal the conformational flexibility of the molecule. Key dynamic features would include:

Rotation around single bonds: The simulation would show rotation around the C-N bonds of the urea linker and the bond connecting the allyl group. This would illustrate the range of accessible conformations.

Solvation shell: The distribution and dynamics of water molecules around the solute would be characterized. The hydrophobic 4-chlorophenyl and allyl groups would influence the local water structure, while the polar urea core would form hydrogen bonds with surrounding water molecules.

Intramolecular interactions: The potential for intramolecular hydrogen bonding or other non-covalent interactions that might stabilize certain conformations could be assessed.

Interaction Energies and Adsorption Dynamics (e.g., on Metal Surfaces)

The structural features of this compound, such as the aromatic ring, double bond in the allyl group, and heteroatoms (N, O), suggest its potential as a corrosion inhibitor for metals. Organic compounds with these features can adsorb onto a metal surface, forming a protective layer.

Computational methods, particularly quantum chemical calculations like Density Functional Theory (DFT), are used to study the interaction between inhibitors and metal surfaces. These calculations can elucidate the mechanism of adsorption. The adsorption process can be described by:

Physisorption: Involving electrostatic interactions between the charged molecule and the charged metal surface.

Chemisorption: Involving charge sharing or transfer from the inhibitor molecule to the metal surface to form a coordinate-type bond.

For this compound, the lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the phenyl ring and the allyl group's double bond, are potential sites for donation to the vacant d-orbitals of a metal like iron (in steel). The adsorption behavior of similar compounds, such as 1-allyl-5-chloro-indoline-2,3-dione, on mild steel has been modeled using the Langmuir adsorption isotherm. Molecular dynamics simulations can further model the self-assembly and morphology of adsorbed inhibitor layers on a metal surface, highlighting the importance of hydrophobic interactions between the alkyl/allyl tails in forming a stable film.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are essential computational tools that correlate the chemical structure of a series of compounds with their biological activity or a specific property.

QSAR models are mathematical equations that relate physicochemical or structural descriptors of molecules to their activity. For urea derivatives, QSAR studies have been successfully applied to understand and predict their efficacy in various applications, such as antimalarial and anti-cancer agents. Key descriptors in these models often include:

Lipophilicity (log P): This descriptor is frequently a key driver for activity, as it governs the ability of the molecule to cross cell membranes uni.lu.

Electronic descriptors: Charges on specific atoms (e.g., the chlorine or oxygen atoms) can be critical for interaction with biological targets.

Steric or topological descriptors: Molecular shape, volume, and surface area can influence how well a compound fits into a binding site.

A hypothetical QSAR study on a series of analogues of this compound might reveal that increasing the hydrophobicity of the phenyl substituent enhances activity up to a certain point, after which it may decrease due to poor solubility.

SAR studies involve systematically modifying parts of a molecule to determine which functional groups are crucial for its activity. For urea derivatives, SAR studies have provided clear insights. For example, in a series of adamantyl urea compounds investigated as anti-tuberculosis agents, a bulky aliphatic ring (like adamantyl) on one side of the urea and an aromatic ring on the other was found to be a favorable arrangement for activity.

For this compound, a systematic SAR study would involve modifying the three main components: the allyl group, the phenyl ring substituent, and the urea linker itself.

| Molecular Component | Modification | Potential Impact on Activity | Rationale |

|---|---|---|---|

| Allyl Group | Replacement with other alkyl/alkenyl groups | Modulation of lipophilicity and steric fit. | Varying the chain length or introducing rigidity could optimize binding pocket interactions. |

| Removal of double bond (propyl group) | Decrease in activity if π-electron interactions are important for binding. | The double bond can participate in π-π or π-cation interactions. | |

| 4-chlorophenyl Group | Varying substituent position (ortho, meta, para) | Significant change in activity. | The substituent position dictates the vector and orientation of interactions within the binding site uni.lu. |

| Changing the substituent (e.g., -F, -Br, -CH3, -CF3) | Fine-tuning of electronic and hydrophobic properties. | Electron-withdrawing or -donating groups alter the electronic nature of the ring, affecting binding affinity. | |

| Urea Linker | Replacement with thiourea (B124793) or other linkers | Alteration of hydrogen bonding capacity and geometry. | The urea moiety is often a critical pharmacophore for hydrogen bonding with the target protein. |

These computational approaches provide a powerful, multi-faceted framework for understanding the molecular behavior of this compound, guiding further experimental work in fields ranging from medicinal chemistry to materials science.

Development of Predictive Models for Biological and Chemical Activities

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of modern computational chemistry. These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological or chemical activity. For urea derivatives, QSAR studies are frequently employed to predict activities ranging from antimicrobial to anticancer effects. mdpi.comnih.govnih.gov

The development of a predictive model for this compound would involve calculating a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's topology, geometry, and electronic nature. For instance, lipophilicity (often expressed as logP) is a crucial descriptor in QSAR analyses for urea derivatives, as it often correlates with a compound's ability to cross biological membranes. nih.gov Other important descriptors include molecular weight, molar refractivity, and electronic parameters derived from quantum mechanical calculations.

Once these descriptors are calculated for a set of related urea compounds with known activities, statistical methods are used to build the QSAR model. This model can then be used to predict the activity of new or untested compounds like this compound, prioritizing them for synthesis and further testing. nih.govnih.gov

| Descriptor Category | Specific Descriptor Example | Relevance in Predictive Modeling |

|---|---|---|

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes the branching and connectivity of the molecular skeleton. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Relates to the molecule's reactivity, polarizability, and ability to participate in electronic interactions. nih.govnih.gov |

| Physicochemical | Calculated LogP (cLogP), Molar Refractivity (MR) | Predicts properties like solubility, permeability, and overall lipophilicity, which are key for biological activity. nih.gov |

| Steric/3D | Molecular Volume, Surface Area | Defines the size and shape of the molecule, which is critical for binding to biological targets. |

Identification of Structural Features Critical for Desired Effects

Computational techniques are pivotal in elucidating the specific structural moieties of a molecule that are essential for its function. For this compound, these methods can pinpoint which parts of the molecule contribute most to potential biological interactions.

Molecular docking is a primary tool used for this purpose. researchgate.netmdpi.com This technique simulates the binding of a ligand (the urea derivative) into the active site of a biological target, such as an enzyme or receptor. researchgate.net Through these simulations, researchers can identify critical interactions:

Hydrogen Bonding: The urea linkage (-NH-CO-NH-) is a classic hydrogen bond donor and acceptor. Docking studies on similar urea derivatives consistently show that these N-H groups form crucial hydrogen bonds with amino acid residues (e.g., glutamic acid, asparagine) in the binding pockets of target proteins. nih.govmdpi.com

Aromatic and Hydrophobic Interactions: The 4-chlorophenyl group is vital for establishing hydrophobic and π-π stacking interactions with aromatic residues (like tyrosine or phenylalanine) within the target site. The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction.

Conformational analysis, often performed using quantum calculations or molecular dynamics, complements docking studies by revealing the preferred three-dimensional shapes of the molecule in different environments. nih.gov Studies on N,N'-diaryl ureas have highlighted that while they have predominant isomers, they exhibit dynamic behavior, which can be crucial for adapting to a binding site. nih.gov

| Structural Feature of this compound | Potential Contribution to Biological Activity | Computational Method for Identification |

|---|---|---|

| Urea Linkage (-NH-CO-NH-) | Forms key hydrogen bonds with target protein residues; acts as a rigid scaffold. nih.govresearchgate.net | Molecular Docking, Crystal Structure Analysis researchgate.net |

| 4-Chlorophenyl Group | Participates in hydrophobic, π-π stacking, and potential halogen bond interactions. mdpi.com | Molecular Docking, Fragment-Based Drug Design |

| Allyl Group | Contributes to hydrophobic interactions and influences conformational flexibility. | Conformational Analysis, Molecular Dynamics |

| Overall Conformation | Determines the overall shape and fit within a binding pocket. nih.gov | Molecular Dynamics, Quantum Mechanics (DFT) |

Advanced Computational Approaches in Materials Science and Biological Studies

Beyond predictive modeling and feature identification, advanced computational methods provide deeper insights into the intrinsic properties of this compound at the electronic and dynamic levels.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can determine properties such as:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules or biological targets. nih.gov

Non-Linear Optical (NLO) Properties: DFT can be used to calculate properties like polarizability and hyperpolarizability, which are relevant in materials science for assessing a compound's potential in optical applications. nih.gov

Molecular Dynamics (MD) Simulations offer a way to study the dynamic behavior of a molecule over time. nih.gov An MD simulation of this compound, either in a solvent or interacting with a biological membrane or protein, can reveal:

Conformational changes and flexibility.

The stability of binding poses predicted by docking.

The influence of the molecule on its local environment.

These advanced computational approaches are also applied in materials science , where methods like the CALPHAD (Calculation of Phase Diagrams) technique can be used to model thermodynamic properties and predict phase equilibria for multi-component systems that could include urea derivatives. The combination of these methods provides a holistic computational profile of the molecule, guiding its potential applications in both biology and materials science. nih.gov

| Computational Method | Application to this compound | Type of Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. | HOMO-LUMO gap, charge distribution, molecular electrostatic potential, NLO properties. nih.gov |

| Molecular Dynamics (MD) | Simulation of molecular motion over time. | Conformational flexibility, binding stability, solvent interactions. nih.govnih.gov |

| CALPHAD | Thermodynamic modeling for materials science. | Phase diagrams, thermodynamic stability in mixtures. |

| Machine Learning (ML) | Development of complex predictive models. | Prediction of diverse properties (e.g., toxicity, bioavailability) from large datasets. nih.gov |

Investigation of Pharmacological and Biological Activities of 1 Allyl 3 4 Chlorophenyl Urea Analogs Excluding Human Clinical Trials, Dosage, and Safety Profiles

In Vitro Antiproliferative and Anticancer Activity Evaluations

Urea (B33335) and thiourea (B124793) derivatives have been a focal point of anticancer research due to their diverse biological activities. nih.gov

Analogs of 1-Allyl-3-(4-chlorophenyl)urea have demonstrated notable antiproliferative effects across a wide spectrum of human cancer cell lines. Research has shown that the efficacy of these compounds can be influenced by the specific structural modifications and the type of cancer cell being targeted.

For instance, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives showed broad-spectrum antiproliferative activity against the NCI-60 human cancer cell line panel. nih.govnih.gov Two compounds from this series, 5a and 5d , were particularly potent, showing superior efficacy compared to paclitaxel (B517696) in 21 cancer cell lines, especially those from renal cancer and melanoma. nih.gov Compound 5a was lethal to several cell lines, including SK-MEL-5 melanoma, various renal cancer lines (786-0, A498, RXF 393), and MDA-MB-468 breast cancer cells. nih.govnih.gov

Similarly, 3-(trifluoromethyl)phenylthiourea (B159877) analogs have been found to be highly cytotoxic against human colon cancer (SW480, SW620), prostate cancer (PC3), and leukemia (K-562) cell lines, with IC₅₀ values often below 10 µM. nih.gov The 3,4-dichlorophenylthiourea derivative (2 ) was exceptionally potent against the SW620 colon cancer cell line, with an IC₅₀ of 1.5 ± 0.72 μM. nih.gov Another study highlighted the anticancer potential of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea against HepG2 liver cancer cells, with an IC₅₀ value of approximately 15 µM.

Furthermore, heterocyclic derivatives have been explored. A thiazole (B1198619) derivative, [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide , showed growth inhibitory action against a variety of tumor cell lines, with leukemia cells (HL-60 and Jurkat) being the most sensitive. dmed.org.uabiopolymers.org.ua

Interactive Table 1: In Vitro Antiproliferative Activity of Selected Urea Analogs

| Compound/Analog | Cancer Cell Line(s) | Activity/Potency (IC₅₀) | Source(s) |

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives (5a, 5d) | NCI-60 panel (particularly renal, melanoma, colon, breast) | Superior potency to paclitaxel and gefitinib (B1684475) in many cell lines. | nih.gov, nih.gov |

| 3,4-dichlorophenylthiourea (2) | SW620 (colon cancer) | 1.5 ± 0.72 μM | nih.gov |

| 4-chlorophenylthiourea (9) | SW620 (colon cancer) | 5.8 ± 0.76 to 7.6 ± 1.75 μM | nih.gov |

| 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea | HepG2 (liver cancer) | ~15 µM | |

| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | HL-60, Jurkat (leukemia) | 7.5-8.9 μg/mL | dmed.org.ua, biopolymers.org.ua |

The mechanisms underlying the anticancer effects of these urea analogs are multifaceted. A prominent mechanism for many heterocyclic urea derivatives is the inhibition of various protein kinases that are crucial for tumor growth and survival. nih.gov For example, some derivatives act as inhibitors of receptor tyrosine kinases (RTKs), Raf kinases, and protein tyrosine kinases (PTKs). nih.govnih.gov

A series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives were found to exert their anticancer effects against breast cancer by dually inhibiting the PI3K/Akt/mTOR and Hedgehog signaling pathways. researchgate.netnih.gov These pathways are often implicated in drug resistance and cancer cell migration. nih.gov

Other proposed mechanisms include:

Tubulin Polymerization Inhibition : Many aromatic urea derivatives have been identified as tubulin ligands, which disrupt microtubule formation, a critical process for cell division. nih.gov Molecular docking studies have supported the potential for urea analogs to bind to tubulin. mdpi.com

Mitochondrial Uncoupling : Certain bisaryl ureas can induce apoptosis in cancer cells by uncoupling mitochondrial oxidative phosphorylation. nih.gov This process is thought to occur via a fatty acid-activated mechanism, where the urea derivative facilitates proton transport across the mitochondrial membrane, leading to depolarization and cell death. nih.gov

Induction of Apoptosis : Studies on cytotoxic thioureas demonstrated that these compounds can induce programmed cell death (apoptosis) in cancer cells. For example, one derivative induced late-stage apoptosis in 95-99% of colon cancer cells. nih.gov

Enzyme Inhibition : A drug-responsive NADH oxidase has been identified on the surface of cancer cells. The activity of this enzyme is specifically altered by antitumor sulfonylureas, suggesting it as a potential target. nih.gov

Antimicrobial Research: Antibacterial and Antifungal Properties

Beyond their anticancer potential, urea analogs have been investigated for their ability to combat microbial pathogens.

Derivatives of this compound have been tested against a range of bacteria and fungi. In one study, novel urea derivatives were screened against Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, and Cryptococcus neoformans. nih.gov While many compounds showed poor to moderate activity, some demonstrated excellent growth inhibition against A. baumannii. nih.gov

Analogs of 1-allyl-3-benzoylthiourea (B5185869) exhibited in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 1000 µg/mL. nih.gov Another study found that 4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol showed inhibitory activity against Staphylococcus aureus (MIC 32 µg/mL) and Candida albicans (MIC 64 µg/mL). Furthermore, 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea has shown effectiveness against both Gram-positive and Gram-negative bacteria with MIC values ranging from 5 to 20 µg/mL.

Interactive Table 2: Antimicrobial Activity of Selected Urea and Thiourea Analogs

| Compound/Analog | Microbial Strain(s) | Activity/Potency (MIC) | Source(s) |

| (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea (3j) | Acinetobacter baumannii | Good inhibition | nih.gov |

| 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea (3l) | Acinetobacter baumannii | 94.5% growth inhibition | nih.gov |

| 1-allyl-3-benzoylthiourea analogs (Cpd 1 and 4) | MRSA | 1000 µg/mL | nih.gov |

| 4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 32 µg/mL | |

| 4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | Candida albicans | 64 µg/mL | |

| 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea | Gram-positive and Gram-negative bacteria | 5-20 µg/mL |

Several mechanisms have been proposed to explain the antimicrobial properties of these compounds. The thiourea pharmacophore is believed to be key, with its C=S and NH groups capable of interacting with the carboxyl and phosphate (B84403) groups on the bacterial cell membrane, thereby increasing its activity. nih.gov

Other postulated mechanisms include:

Enzyme Inhibition : Molecular docking studies suggest that these compounds may target and inhibit essential bacterial enzymes. DNA gyrase, which is critical for bacterial DNA replication, has been identified as a potential target for thiourea derivatives. nih.gov

Disruption of Cell Synthesis : Some analogs are thought to disrupt the synthesis of the cell wall and inhibit the production of nucleic acids, which are vital processes for bacterial survival.

Modulatory Effects on Biological Receptors (e.g., Cannabinoid Type-1 Receptor)

A significant area of research has been the interaction of this compound analogs with G protein-coupled receptors (GPCRs), particularly the cannabinoid type-1 (CB1) receptor. A series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs were developed and evaluated as allosteric modulators of the CB1 receptor. nih.govnih.govrti.org

These studies found that specific substitutions on the phenethyl group could enhance potency. nih.govnih.gov These compounds were identified as negative allosteric modulators (NAMs), which means they bind to a site on the receptor different from the primary (orthosteric) site and decrease the receptor's activity. nih.govnih.govrti.org Their potency was confirmed in various assays, including CB1 calcium mobilization, cAMP, and GTPγS assays. nih.govrti.org

Beyond the CB1 receptor, other research has explored the modulatory effects of urea derivatives on different receptors. One study identified a novel 1-(1-Arylimiazolin-2-Yl)-3-Arylalkilurea derivative as a negative allosteric modulator of the μ-opioid receptor (MOP) arrestin pathways. mdpi.com

In Vitro Receptor Binding and Functional Assays

Analogs of this compound, specifically those based on the 3-(4-chlorophenyl)-1-(phenethyl)urea scaffold, have been identified as negative allosteric modulators (NAMs) of the CB1 receptor. nih.govnih.gov The potency and activity of these analogs have been rigorously evaluated through a series of in vitro functional assays.

Researchers have utilized calcium mobilization, cAMP (cyclic adenosine (B11128) monophosphate), and GTPγS (guanosine 5'-O-[gamma-thio]triphosphate) binding assays to determine the efficacy of these compounds. nih.govnih.gov In these assays, the compounds were tested for their ability to modulate the activity of a known CB1 receptor agonist (CP55,940). nih.gov The results are typically expressed as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration.

For instance, a study on 3-(4-chlorophenyl)-1-(phenethyl)urea analogs introduced various substituents to the phenethyl group to probe the structure-activity relationship. nih.govacs.org It was found that substitutions at the 3-position of the phenyl ring, such as with chloro (Cl), fluoro (F), or methyl (Me) groups, resulted in enhanced potency at the CB1 receptor. nih.govnih.gov Conversely, analogs with substitutions at the 4-position were generally less potent. nih.govnih.gov The 3-chloro analog, in particular, demonstrated a pIC50 value of 7.54. nih.gov

Table 1: In Vitro Potency of Selected 3-(4-chlorophenyl)-1-(phenethyl)urea Analogs at the CB1 Receptor

| Compound Analog | Substitution on Phenethyl Group | Potency (pIC50) | Assay Type |

|---|---|---|---|

| Analog 1 | 3-chloro | 7.54 | Calcium Mobilization |

| Analog 2 | 3-fluoro | Similar to 3-chloro | Calcium Mobilization |

| Analog 3 | 3-trifluoromethyl | Similar to 3-chloro | Calcium Mobilization |

| Analog 4 | 4-chloro | Reduced potency | Calcium Mobilization |

| Analog 5 | 3-bromo | 7.49 | Not Specified |

Data sourced from a study on 3-(4-chlorophenyl)-1-(phenethyl)urea analogs. nih.gov

Allosteric Modulation Principles and Mechanisms

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site where endogenous ligands or traditional agonists/antagonists bind. osti.gov This binding induces a conformational change in the receptor, which in turn modulates the binding or efficacy of the orthosteric ligand. osti.gov These modulators can be positive (PAMs), negative (NAMs), or silent (neutral).

The 3-(4-chlorophenyl)urea analogs act as NAMs of the CB1 receptor. nih.govnih.gov This means they reduce the efficacy of an orthosteric agonist. nih.gov A key characteristic of these particular NAMs is that while they decrease agonist efficacy, they can also enhance agonist binding affinity (a phenomenon known as an αβ NAM). solutionsstores.com This dual activity highlights the complex nature of allosteric modulation. The crystal structure of the CB1 receptor bound to a NAM reveals that the modulator binds to an extrahelical site within the inner leaflet of the cell membrane. osti.gov This binding stabilizes an intermediate state of the receptor, influencing the conformation of the orthosteric binding pocket. osti.gov

The development of allosteric modulators is of significant interest because they may offer a more subtle way to control receptor signaling compared to traditional orthosteric drugs. solutionsstores.com They can be dependent on the presence of the endogenous ligand to exert their effects, potentially leading to a more refined physiological response. solutionsstores.com

Enzyme Inhibition Studies

While the primary pharmacological research on this scaffold has focused on receptor modulation, related phenylurea and thiourea compounds have been investigated for their ability to inhibit key enzymes.

Inhibition of Key Biological Enzymes (e.g., Arginase, Topoisomerase)

There is no specific research available detailing the inhibition of arginase or topoisomerase by this compound. However, studies on structurally related compounds show that the phenylurea moiety can be a key feature for enzyme inhibition. For example, research into urease inhibitors has identified compounds containing a urea or thiourea fragment as effective. nih.gov One such compound, 1-(4-chlorophenyl)-3-palmitoylthiourea, which shares the 4-chlorophenyl group, was found to be a potent inhibitor of jack bean urease. nih.gov Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. mdpi.com

Biochemical Characterization of Enzyme-Inhibitor Interactions

The mechanism of urease inhibition by urea-containing compounds involves the interaction of the urea fragment with the dinuclear nickel center in the enzyme's active site. nih.govmdpi.com Inhibitors can act competitively, having a similar structure to urea and competing for binding at the nickel center. mdpi.com Alternatively, they can act non-competitively by binding to other sites, such as the mobile flap of the enzyme, thereby preventing the substrate (urea) from accessing the active site. mdpi.com For inhibitors like 1-(4-chlorophenyl)-3-palmitoylthiourea, it is proposed that the thiourea fragment is complexed by the two nickel (II) ions in the active site. nih.gov

Herbicidal Efficacy and Agro-chemical Research

The phenylurea class of compounds, to which this compound belongs, is well-established in agrochemical research for its herbicidal properties. wikipedia.orgresearchgate.net Analogs such as Diuron, Linuron, and Chlortoluron are widely used herbicides. wikipedia.orgepa.govpomais.com

The primary mode of action for phenylurea herbicides is the inhibition of photosynthesis. wikipedia.orgresearchgate.netnies.go.jp They specifically block the electron transport chain in Photosystem II (PSII) by binding to the D1 protein. wikipedia.orgchemicalwarehouse.com This binding action prevents the transfer of electrons from the primary electron acceptor (QA) to the secondary acceptor (QB), effectively halting the conversion of light energy into chemical energy (ATP and NADPH). wikipedia.orgyoutube.com This disruption of photosynthesis leads to the death of the plant. wikipedia.org Phenylurea herbicides can be applied to the soil as a pre-emergent treatment or directly to foliage as a post-emergent treatment. solutionsstores.comepa.gov

Activity Against Target Weed Species

Phenylurea herbicides are effective against a wide variety of annual and perennial broadleaf and grassy weeds. epa.govorst.edu Their versatility allows for their use in numerous agricultural and non-crop settings. solutionsstores.comepa.gov

Table 2: Examples of Weeds Controlled by Phenylurea Herbicides (e.g., Linuron, Chlortoluron)

| Herbicide Class | Target Weed Examples |

|---|---|

| Phenylureas | Redroot Pigweed (Amaranthus retroflexus) |

| Lamb's quarters (Chenopodium album) | |

| Black-grass (Alopecurus myosuroides) | |

| Corn chamomile (Anthemis arvensis) | |

| Annual meadow-grass (Poa annua) |

Data compiled from studies on Linuron and Chlortoluron. wikipedia.orgcaymanchem.com

The efficacy of these herbicides makes them valuable tools in agriculture for crops such as soybeans, cotton, potatoes, cereals, carrots, and asparagus. orst.eduepa.govepa.gov

In Vivo Pharmacological Screening in Non-Human Clinical Models

Analgesic Activity in Animal Models (e.g., Writhing Test in Mice)

The analgesic potential of novel chemical entities, including urea derivatives, is frequently evaluated in preclinical animal models of nociception. One of the most common and sensitive screening methods for assessing peripherally acting analgesics is the acetic acid-induced writhing test in mice. nih.govresearchgate.netsaspublishers.com This test induces a chemically mediated pain response that is characterized by specific abdominal constrictions and stretching behaviors, collectively termed "writhing." nih.gov

The intraperitoneal injection of a dilute solution of acetic acid irritates the serous membranes, leading to the release of endogenous pain-mediating substances in the peritoneal fluid. nih.gov These mediators, which include prostaglandins (B1171923) (PGE2 and PGF2α), bradykinin, serotonin, and histamine, stimulate peripheral nociceptors, resulting in the characteristic writhing response. nih.gov The number of writhes is a quantifiable measure of the intensity of the pain experienced by the animal.

Compounds with potential analgesic activity are administered to the animals prior to the acetic acid injection. A reduction in the number of writhes compared to a control group (receiving only the vehicle) is indicative of antinociceptive action. researchgate.netsaspublishers.com This model is particularly sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) and other peripherally acting analgesics that inhibit the synthesis of prostaglandins. nih.gov

While specific data on the analgesic activity of this compound was not found in the reviewed literature, the writhing test is a standard method to screen such urea derivatives for potential analgesic properties. The results of such a hypothetical study would typically be presented in a format similar to the table below, quantifying the reduction in pain response.

Table 1: Hypothetical Analgesic Activity of a Phenylurea Analog in Acetic Acid-Induced Writhing Test in Mice

| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition of Writhing |

|---|---|---|---|

| Control (Vehicle) | - | 55.4 ± 3.2 | - |

| Reference Drug (e.g., Diclofenac Sodium) | 10 | 15.2 ± 1.8 | 72.56% |

| Test Compound (Phenylurea Analog) | 25 | 40.1 ± 2.5 | 27.62% |

| 50 | 28.7 ± 2.1 | 48.19% | |

| 100 | 18.5 ± 1.9 | 66.61% |

Applications in Materials Science and Other Scientific Domains

Corrosion Inhibition Studies of Urea (B33335) Derivatives

Urea derivatives are known to act as corrosion inhibitors by adsorbing onto metal surfaces and forming a protective layer. This inhibition is often attributed to the presence of heteroatoms (nitrogen and oxygen) and π-electrons in their molecular structures, which can interact with the d-orbitals of the metal. However, no studies have been published that specifically evaluate the efficacy or mechanism of 1-Allyl-3-(4-chlorophenyl)urea as a corrosion inhibitor.

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard methods to evaluate the performance of corrosion inhibitors. These studies would typically provide data on parameters like corrosion current density (i_corr), corrosion potential (E_corr), polarization resistance (R_p), and double-layer capacitance (C_dl). In the absence of research on this compound, no such data can be presented.

A hypothetical data table for electrochemical parameters is shown below for illustrative purposes, but it is important to note that this is not based on actual experimental results for the specified compound.

Hypothetical Electrochemical Data

| Inhibitor Concentration (M) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | -500 | 100 | - |

| 1x10⁻⁵ | -480 | 50 | 50.0 |

| 1x10⁻⁴ | -465 | 25 | 75.0 |

This table is for illustrative purposes only and does not represent actual data for this compound.

To understand the interaction between an inhibitor and a metal surface, adsorption isotherms are often studied. These models (e.g., Langmuir, Frumkin, Temkin) help in determining the nature of the adsorption. Thermodynamic parameters such as the standard free energy of adsorption (ΔG°_ads), enthalpy of adsorption (ΔH°_ads), and entropy of adsorption (ΔS°_ads) provide further insights into the spontaneity and mechanism of the adsorption process (physisorption or chemisorption). No such studies have been conducted for this compound.

Techniques like Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS) are employed to visualize the morphology of the metal surface and to confirm the presence of an adsorbed inhibitor film. Without experimental work, no images or spectroscopic data for surfaces treated with this compound are available.

Role in Polymer Chemistry and the Synthesis of Novel Materials

The presence of an allyl group and a reactive urea moiety suggests that this compound could potentially be used in polymer synthesis. However, no published research has explored this possibility.

The allyl group in this compound contains a polymerizable double bond, which could theoretically allow it to act as a monomer in addition polymerization reactions. Furthermore, the N-H protons of the urea group could potentially participate in other types of polymerization or act as sites for cross-linking, which could be used to create polymer networks with specific properties. There is no evidence in the literature of this compound being used in such a capacity.

If incorporated into a polymer backbone or as a pendant group, this compound could modify the properties of the resulting polymer. The chlorophenyl group might enhance properties like thermal stability or flame retardancy, while the urea group could improve adhesion or introduce hydrogen bonding capabilities. These potential effects remain purely theoretical in the absence of any research.

Future Research Directions and Emerging Paradigms for 1 Allyl 3 4 Chlorophenyl Urea

Rational Design and Synthesis of Next-Generation Analogs with Enhanced Selectivity

The principles of rational drug design are central to developing new chemical entities with improved efficacy and specificity. For 1-Allyl-3-(4-chlorophenyl)urea, future research will likely concentrate on the synthesis of analogs to refine its biological activity. Structure-activity relationship (SAR) studies are fundamental in this endeavor. For instance, research on other novel urea-based compounds has demonstrated that modifications to the linker between aromatic rings can significantly impact cytotoxicity and biological targeting. nih.gov

Key areas for exploration in the rational design of this compound analogs include:

Linker Modification: Altering the length and flexibility of the allyl group could influence binding affinity and selectivity. Studies on similar urea (B33335) compounds have shown that increasing the linker length can enhance cytotoxicity, while introducing rigidity through cyclic structures or double bonds can modulate activity. nih.gov

Aromatic Ring Substitution: The 4-chloro substitution on the phenyl ring is a critical feature. Future work could explore the impact of alternative halogen substitutions or the introduction of other functional groups to probe interactions with target proteins and potentially enhance selectivity.

Urea Moiety Substitution: The nitrogen atoms of the urea functional group are crucial for conformational preferences and hydrogen bonding. nih.gov Investigating substitutions at these positions could lead to analogs with tailored binding properties.

By systematically synthesizing and analyzing a library of such analogs, researchers can elucidate the key molecular features responsible for any observed biological activity and design next-generation compounds with enhanced selectivity for specific targets. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research and development process. For urea-based compounds, ML models are already being developed to predict biological activity with high accuracy. nih.govmdpi.com

Future applications of AI and ML for this compound could include:

Predictive Modeling: Machine learning classifiers, such as random forest and decision tree algorithms, can be trained on datasets of known active and inactive urea compounds to predict the potential activity of novel analogs. nih.govmdpi.com This allows for the in silico screening of virtual libraries, prioritizing the synthesis of candidates with the highest probability of success.

Quantitative Structure-Activity Relationship (QSAR): AI can develop sophisticated QSAR models that provide deep insights into the relationships between a compound's physicochemical properties and its biological activity, guiding the rational design of more potent and selective molecules. mdpi.com

Mechanism Discovery: AI-driven workflows combining graph theory and active learning can explore complex reaction networks. chinesechemsoc.org This could be applied to elucidate the metabolic pathways of this compound or to discover novel, more efficient synthesis routes. chinesechemsoc.org

The integration of these computational approaches promises to reduce the time and resources required for discovery, moving beyond traditional screening methods to a more predictive and targeted paradigm. mdpi.com

Exploration of Novel Biological Targets and Mechanistic Pathways

While the full biological profile of this compound is not extensively defined in public literature, research into structurally related urea compounds has revealed novel and promising therapeutic targets. A significant future direction will be to screen this compound against a wide array of biological targets to uncover new mechanistic pathways and potential therapeutic applications.

Recent studies have identified that certain urea-based compounds can act as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target implicated in aggressive forms of cancer like triple-negative breast cancer. nih.gov Another area of interest is the NLRP3 inflammasome, a key component of the innate immune system involved in various inflammatory diseases. Novel biaryl urea derivatives have been designed to target NEK7, a crucial protein for NLRP3 activation, thereby inhibiting the release of pro-inflammatory cytokines. nih.gov

Future research should therefore involve:

High-Throughput Screening: Testing this compound against large panels of kinases, receptors, and enzymes to identify primary biological targets.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to understand how the compound exerts its effect. For example, confirming whether it disrupts protein-protein interactions, as seen with NEK7 inhibitors, or inhibits enzymatic activity. nih.gov

Phenotypic Screening: Utilizing cell-based assays to observe the compound's effect on cellular processes, which can sometimes reveal unexpected mechanisms and therapeutic possibilities.

Uncovering novel targets and pathways for this compound could open up entirely new avenues for its development in areas of unmet medical need.

Sustainable and Scalable Production Methods for Industrial Applications

For any chemical compound to move from discovery to widespread application, the development of sustainable and scalable production methods is paramount. The industrial production of urea itself is an energy-intensive process, typically relying on synthetic ammonia (B1221849) and carbon dioxide. wikipedia.org As focus shifts towards greener chemistry, future research for this compound and its derivatives must prioritize environmentally friendly and economically viable synthesis.

Key research directions include:

Green Chemistry Principles: Implementing principles such as using less hazardous solvents, reducing waste, and improving atom economy in the synthesis process.

Catalysis: Exploring novel catalysts that can improve reaction efficiency and allow for milder reaction conditions, thereby reducing energy consumption.

Flow Chemistry: Utilizing continuous flow reactors, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing.

Electrochemical Synthesis: Investigating novel methods like electrocatalysis, which could offer a more sustainable pathway for urea synthesis by potentially reducing the reliance on high-temperature and high-pressure processes. chinesechemsoc.org

Developing such methods will not only be crucial for the potential commercialization of this compound but also aligns with the broader chemical industry's move towards more sustainable manufacturing practices.

Environmental Impact and Degradation Studies of Urea-Based Compounds

The widespread use of urea-based compounds, particularly in agriculture, has led to a greater understanding of their environmental fate and impact. bioiq.com.au Urea itself, when used as a fertilizer, can contribute to significant environmental issues. researchgate.net Future research on this compound must include a thorough assessment of its environmental profile.

Critical areas for investigation are:

Biodegradation: Studying the pathways and rates of degradation in various environmental compartments, such as soil and water. It is important to identify the resulting metabolites; for example, 4-chlorophenylurea (B1664162) is a known environmental transformation product of the pesticide Diflubenzuron. nih.gov

Ecotoxicity: Assessing the potential toxicity of the parent compound and its degradation products to non-target organisms, including aquatic life, soil microbes, and beneficial insects.

Persistence and Mobility: Determining the compound's potential to persist in the environment and its mobility in soil, which influences the risk of leaching into groundwater. researchgate.net Urea-based fertilizers are known to be highly soluble and prone to runoff, leading to water pollution and eutrophication. bioiq.com.auresearchgate.net

Greenhouse Gas Emissions: Investigating whether the breakdown of this compound in soil could contribute to the emission of nitrous oxide (N₂O), a potent greenhouse gas associated with urea-based fertilizers. bioiq.com.auresearchgate.net

A comprehensive understanding of the environmental impact is essential for responsible development and to ensure that the benefits of any potential application are not outweighed by ecological risks.

Q & A

Q. What are the recommended synthetic routes for 1-Allyl-3-(4-chlorophenyl)urea?

The synthesis typically involves reacting an allyl isocyanate with 4-chloroaniline under controlled conditions. A common method includes:

- Step 1: Preparation of 4-chloroaniline as the amine precursor.

- Step 2: Reaction with allyl isocyanate in anhydrous acetonitrile or THF at 60–80°C for 4–6 hours.

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization . Note: Allyl isocyanate must be handled under inert conditions to prevent polymerization.

Q. How can the purity and structural integrity of this compound be validated?

Key analytical methods include:

- NMR spectroscopy : Confirm allyl (–CH2CH=CH2) and urea (–NH–CO–NH–) protons (e.g., δ 5.8–6.0 ppm for allyl protons, δ 8.2–8.5 ppm for urea NH).